5-bromo-2-chloro-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZDFLXTHBVRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287864 | |
| Record name | 5-Bromo-2-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500579-62-4 | |
| Record name | 5-Bromo-2-chloro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Chloro 4 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Halogenated Methylbenzoic Acid Scaffolds
Retrosynthetic analysis of 5-bromo-2-chloro-4-methylbenzoic acid reveals several potential disconnections. A primary strategy involves the late-stage introduction of the halogen atoms and the carboxylic acid group. One common retrosynthetic approach starts from a simpler, commercially available scaffold like dimethyl terephthalate (B1205515). thieme-connect.com This strategy focuses on a sequence of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and a diazotization-Sandmeyer reaction to introduce the chloro group. thieme-connect.com
Another logical disconnection points to 2-chloro-4-methylbenzoic acid as a key precursor, where the bromine atom is introduced via electrophilic aromatic substitution. Alternatively, starting from a molecule already containing the desired bromine and methyl substituents, such as 2-bromo-4-methylbenzoic acid, the chlorine atom can be introduced. thieme-connect.com The challenge with these approaches lies in controlling the regioselectivity of the halogenation reactions to obtain the desired 5-bromo-2-chloro isomer.
A further retrosynthetic disconnection could involve the construction of the aromatic ring itself, although this is generally a less common approach for such a substituted benzene (B151609) derivative. The more prevalent strategies focus on the functionalization of a pre-existing benzene ring.
Classical Synthetic Approaches and Their Modern Adaptations
Classical methods for the synthesis of halogenated benzoic acids have been refined over time to improve yields, reduce byproducts, and enhance reaction conditions.
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene ring. docbrown.info In the context of synthesizing this compound, this can be applied at different stages.
Starting with 2-chlorobenzoic acid, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. chemicalbook.com The directing effects of the existing substituents (the ortho, para-directing chloro group and the meta-directing carboxylic acid group) will influence the position of the incoming bromine atom. The carboxyl group is a deactivating and meta-directing group. youtube.com However, the activating and ortho, para-directing methyl group and the deactivating but ortho, para-directing chloro group on the starting material will ultimately guide the incoming electrophile.
Similarly, starting with 2-methylbenzoic acid, chlorination and bromination can be performed. The bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid can lead to a mixture of isomers, including the desired 5-bromo-2-methylbenzoic acid. chemicalbook.com Subsequent chlorination would then be required. The use of a halogen carrier catalyst such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is often necessary for these reactions. docbrown.info A one-pot synthesis method has been reported starting from 2-chlorobenzotrichloride, which is brominated and then hydrolyzed to yield 5-bromo-2-chlorobenzoic acid with a high yield and purity. google.com
Table 1: Comparison of Brominating Agents for 2-chlorobenzoic acid
| Brominating Agent | Catalyst/Solvent | Reported Yield | Reference |
|---|---|---|---|
| N-bromosuccinimide (NBS) | Concentrated H₂SO₄ | 85.0% | chemicalbook.com |
| Bromine | Concentrated H₂SO₄ | - | epo.org |
The Sandmeyer reaction is a powerful and widely used method for introducing halogens into an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. wikipedia.orgquora.comnumberanalytics.combyjus.com This reaction is particularly useful for introducing a chlorine or bromine atom with high regioselectivity.
In a synthetic route to this compound, a key intermediate can be an amino-substituted benzoic acid derivative. For instance, starting from a suitable amino-bromo-methylbenzoic acid precursor, a diazotization reaction followed by a Sandmeyer reaction with a copper(I) chloride catalyst can introduce the chloro group at a specific position. thieme-connect.comthieme-connect.com A reported industrial-scale process utilizes this strategy, starting from dimethyl terephthalate and proceeding through a six-step synthesis that includes a Sandmeyer reaction as the final step to introduce the chlorine atom. thieme-connect.com This method offers the advantage of building the desired substitution pattern in a controlled manner, avoiding the formation of unwanted isomers that can occur with direct electrophilic halogenation. thieme-connect.com
Another synthetic strategy involves the introduction of the carboxylic acid group at a later stage of the synthesis. This can be achieved through the carboxylation of a suitable organometallic reagent, such as a Grignard or organolithium compound, derived from a halogenated toluene (B28343) precursor. For example, 1-bromo-4-chloro-2-methylbenzene could potentially be converted to its corresponding organometallic species and then reacted with carbon dioxide to form the benzoic acid. However, the presence of multiple halogen atoms can complicate the formation of the organometallic reagent.
More commonly, the carboxylic acid group is derived from the oxidation of a methyl group. However, this is often challenging to achieve selectively in the presence of other functional groups. A more practical approach involves the hydrolysis of a nitrile group. For instance, a precursor like 5-bromo-2-chloro-4-methylbenzonitrile can be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.
Green Chemistry Principles and Sustainable Synthesis Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. wjpmr.comsnu.ac.krbrazilianjournals.com.br This includes the use of less hazardous reagents, solvent-free reaction conditions, and catalytic methods to improve atom economy and reduce waste. snu.ac.kr
While classical methods often rely on stoichiometric amounts of reagents, catalytic approaches offer a more sustainable alternative. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly applied in the most common syntheses of this compound, related catalytic methods can be envisioned. For instance, a palladium-catalyzed carbonylation of a dihalogenated toluene derivative could potentially be used to introduce the carboxylic acid functionality.
More directly relevant is the use of catalysts to improve the efficiency and selectivity of existing reactions. For example, in the context of the Sandmeyer reaction, the use of catalytic amounts of copper salts is a key feature. nih.gov Research into improving the efficiency of these catalysts and developing milder reaction conditions is an active area of investigation. Furthermore, the development of catalytic methods for direct C-H activation and halogenation could provide more atom-economical routes to halogenated benzoic acids in the future.
Atom Economy and Process Efficiency in Industrial-Scale Syntheses
In the context of industrial chemistry, atom economy and process efficiency are paramount, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste. The industrial-scale synthesis of this compound and its derivatives is approached through various routes, each with distinct efficiency profiles.
Alternative methods have been developed to improve efficiency. A one-pot synthesis starting from 2-chlorobenzotrichloride offers a much higher yield, reportedly exceeding 95%, with a purity of 85–92%. google.com This approach is inherently more atom-economical as it involves fewer steps and intermediate purifications, reducing material loss. google.com The reaction uses a bromide reagent like bromine or N-bromosuccinimide (NBS) followed by hydrolysis in an acidic medium. google.com
The table below summarizes the efficiency of different industrial synthesis approaches.
| Starting Material | Synthesis Route | Reported Yield | Key Efficiency Aspects |
| Dimethyl terephthalate | Six-step process (nitration, hydrolysis, hydrogenation, esterification, bromination, diazotization) | 24% (overall) thieme-connect.comresearchgate.net | Scalable but low overall atom economy due to multiple steps. |
| 2-Chlorobenzotrichloride | One-pot synthesis (bromination followed by hydrolysis) | >95% google.com | High yield and fewer steps lead to better atom economy. |
| 5-Bromo-2-aminobenzoic acid derivative | Two-step process (diazotization, chlorination, hydrolysis) | 89.8% (overall) epo.org | High yield, minimizes isomer formation, suitable for industrial scale. epo.orggoogle.com |
| 2-Chlorobenzoic acid | Bromination with NBS/sulfuric acid | ~40-70% | Prone to isomer formation, reducing effective yield. google.comepo.org |
Solvent-Free or Aqueous Medium Approaches
Modern synthetic chemistry emphasizes the use of environmentally benign solvents, with a significant push towards aqueous or solvent-free reaction conditions. For the synthesis of halogenated benzoic acids, several methods incorporate these principles.
While a completely solvent-free industrial process for this compound is not widely documented, research into related compounds shows promise. For instance, the synthesis of 3-bromobenzoic acid has been explored using a solvent- and catalyst-free approach employing sonication, which aligns with the principles of green chemistry. ijisrt.com
In many established syntheses of 5-bromo-2-chlorobenzoic acid and its precursors, water is used extensively, particularly in work-up and purification steps. For example, a common procedure involves pouring the reaction mixture into an ice-water bath to precipitate and crystallize the crude product. chemicalbook.comchemicalbook.com
Furthermore, hydrolysis steps are often conducted in aqueous media. One method describes the hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) to 5-bromo-2-chlorobenzoic acid using an aqueous solution of sodium hydroxide (B78521). chemicalbook.com Similarly, patents describe the final hydrolysis step to yield the target acid in an aqueous alkali metal hydroxide solution, such as sodium hydroxide or potassium hydroxide, followed by acidification. epo.orggoogle.comscribd.com Recrystallization, a key purification technique, is also frequently carried out using aqueous solvent systems, such as a mixture of methanol (B129727) and water. chemicalbook.comchemicalbook.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring economic viability. Significant research has been dedicated to refining the synthesis of this compound and its intermediates.
A critical step that has been subject to extensive optimization is the bromination reaction. In the synthesis of a precursor, researchers compared bromine (Br₂) and N-bromosuccinimide (NBS) as brominating agents. thieme-connect.com They found that NBS was preferable as it led to the formation of fewer dibromo impurities. thieme-connect.com Further optimization showed that using 1.22 equivalents of NBS at a temperature of 0–10°C provided the highest yield and purity. thieme-connect.com
Another area of optimization focuses on directing the regioselectivity of the bromination to obtain the desired 5-bromo isomer over other possibilities, such as the 4-bromo isomer. One patented method involves the direct bromination of 2-chlorobenzoic acid using an NBS/sulfuric acid system. google.com To suppress the formation of the unwanted 4-bromo-2-chlorobenzoic acid impurity, a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide is added. google.com This approach significantly improves the selectivity and allows for yields of up to 85% with a purity of over 99.5% after a single refining step. google.com
The Sandmeyer reaction, used to introduce the chloro group in some synthetic routes, has also been optimized. It was found that using 1.3 equivalents of sodium nitrite (B80452) (NaNO₂) and maintaining the reaction temperature between -5 to 5°C resulted in the highest yield of the desired product, reaching 92%. thieme-connect.com
The following table provides a summary of optimized reaction conditions from various studies.
| Reaction Step | Reactants/Catalysts | Optimized Conditions | Yield/Outcome |
| Bromination | 2-Amino-4-(methoxycarbonyl)benzoic acid, NBS | 1.22 equiv. NBS, 0–10°C in THF | Highest yield and purity, minimized dibromo impurity. thieme-connect.com |
| Bromination | 2-Chlorobenzoic acid, NBS/H₂SO₄ | Addition of sodium sulfide catalyst, 30°C | Yield of 85%, purity of 99.6%, inhibits 4-bromo isomer formation. chemicalbook.comgoogle.com |
| Diazotization-Sandmeyer | 2-Amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride, NaNO₂, CuCl | 1.3 equiv. NaNO₂, -5 to 5°C | Yield increased to 92%. thieme-connect.com |
| Hydrolysis | Ethyl 5-bromo-2-chlorobenzoate | 30% NaOH solution, 40-55°C, followed by HCl addition | Part of a three-step process with a total yield of 89.8% and purity of 99.6%. epo.org |
Research-Scale Purification and Isolation Techniques
Effective purification and isolation are essential to obtain a final product of high purity. On a research scale, various standard and specialized techniques are employed for this compound and its intermediates.
Crystallization and Recrystallization: This is the most common method for purifying the crude product. After the initial synthesis, the product is often precipitated by pouring the reaction mixture into ice water. chemicalbook.comchemicalbook.com The resulting solid is then collected and subjected to recrystallization. A variety of solvents and solvent systems have been reported for this purpose, including:
Aqueous methanol chemicalbook.comchemicalbook.com
Ethanol chemicalbook.com
Acetic acid google.comgoogle.com
Toluene google.com
Isopropanol google.comgoogle.com
Water google.comgoogle.com
The choice of solvent depends on the specific impurities that need to be removed. For example, one procedure specifies washing the filtered solid with a 40% aqueous methanol solution. chemicalbook.comgoogle.com
Extraction and Washing: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in immiscible solvents. In some patented methods, after hydrolysis in an aqueous alkaline solution, water-insoluble impurities are removed by extraction with an organic solvent like toluene before the final product is precipitated by acidification. google.comscribd.com
Chromatography: For intermediates that are difficult to purify by crystallization, column chromatography is a viable option. For instance, in the synthesis of a precursor, the residue after reaction was purified by column chromatography to isolate the desired compound. thieme-connect.com
Filtration and Drying: The solid product, whether obtained from initial precipitation or recrystallization, is typically isolated by filtration techniques such as suction filtration or centrifugation. thieme-connect.comgoogle.comchemicalbook.com The collected solid, often referred to as a filter cake, is then washed with an appropriate solvent to remove any remaining soluble impurities. chemicalbook.comchemicalbook.com Finally, the purified solid is dried under vacuum or in a circulating oven at a controlled temperature (e.g., 40-55°C) to remove residual solvents. chemicalbook.comchemicalbook.com
Specialized Purification: In some cases, unique purification methods are developed. For example, to remove succinimide (B58015) (a byproduct of using NBS), an intermediate was purified by refluxing the solid mixture in acetonitrile, where succinimide has high solubility, leaving the desired product behind. thieme-connect.com
Reactivity and Derivatization Chemistry of 5 Bromo 2 Chloro 4 Methylbenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for the chemical modification of 5-bromo-2-chloro-4-methylbenzoic acid, enabling the synthesis of a variety of functional derivatives such as esters, amides, and acid halides. These transformations are fundamental in synthetic organic chemistry for altering the compound's physical properties and for constructing more complex molecular architectures.
Esterification Reactions and Mechanistic Considerations
The conversion of this compound to its corresponding esters is a common and crucial transformation. This reaction is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation, yields the final ester product. All steps in this process are reversible, and the equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. The existence and utility of esters of this acid, such as the ethyl ester, are noted in synthetic procedures where the ester is hydrolyzed to yield the parent carboxylic acid, implying the feasibility of the forward esterification reaction. google.com
| Transformation | Typical Reagents | Product Class |
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Ester |
| Amidation | Amine (Primary or Secondary), Coupling Agent (e.g., DCC, EDC) or prior conversion to Acid Chloride | Amide |
| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Acid Chloride |
Amidation and Related Condensation Reactions
Amidation of this compound involves its reaction with primary or secondary amines to form the corresponding amides. Due to the lower nucleophilicity of amines compared to alkoxides and the poor leaving group nature of the hydroxyl (-OH) group, direct reaction is generally inefficient. Therefore, the carboxylic acid must first be "activated."
Common activation strategies include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. An alternative, widely used method is the initial conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride (see section 3.1.3), which then reacts rapidly with the amine. Methodologies involving the in situ generation of phosphonium salts from reagents like triphenylphosphine have also been developed for the efficient amidation of various carboxylic acids at room temperature. nih.gov Patent literature describing synthetic routes for related compounds includes amidation steps, indicating its application in the derivatization of such substituted benzoic acids. epo.org
Formation of Acid Halides and Anhydrides
The synthesis of highly reactive acid halides, particularly acid chlorides, from this compound is a key step for facilitating further reactions like amidation and Friedel-Crafts acylation. The most common laboratory method for this conversion is treatment with thionyl chloride (SOCl₂).
The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group is converted into a chlorosulfite group, which is an excellent leaving group. A subsequent attack by a chloride ion leads to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases. Other reagents like oxalyl chloride or phosphorus pentachloride can also be employed for this transformation. The use of corrosive acid chloride reagents is mentioned in patents detailing the synthesis of related compounds, confirming this as a practical step in their reaction sequences. epo.org The formation of acid anhydrides can also be achieved, typically by reacting the acid chloride with a carboxylate salt or by dehydrating two equivalents of the carboxylic acid at high temperatures, though the former method offers more control.
Reactions on the Aromatic Ring and Substituent Effects
The reactivity of the aromatic ring of this compound is dictated by the electronic properties of its four substituents. The interplay of their activating/deactivating and directing effects determines the feasibility and regioselectivity of further substitutions on the ring.
Further Halogenation and Regioselectivity Studies
Further electrophilic halogenation of this compound would introduce an additional halogen onto one of the two available positions on the aromatic ring: C3 or C6. The outcome of such a reaction is governed by the cumulative directing effects of the existing substituents (-COOH, -Cl, -Br, -CH₃).
Activating/Deactivating Effects : The methyl (-CH₃) group is a weak activator, donating electron density to the ring and making it more reactive towards electrophiles. organicchemistrytutor.com Conversely, the chloro (-Cl) and bromo (-Br) groups are weakly deactivating through induction but are ortho-, para-directing due to resonance. libretexts.orgyoutube.com The carboxylic acid (-COOH) group is a moderate deactivator, withdrawing electron density from the ring. youtube.com
Directing Effects : The positions of the existing groups guide the incoming electrophile. The ortho-, para-directing groups (-CH₃, -Cl, -Br) will direct an incoming electrophile to positions ortho and para relative to themselves. The meta-directing group (-COOH) will direct to the positions meta to itself. libretexts.org
Analyzing the potential sites for a new electrophile (E⁺):
Attack at C3 : This position is ortho to the activating -CH₃ group, ortho to the deactivating -Cl group, and meta to both the -COOH and -Br groups. The strong activating and ortho-directing effect of the methyl group, combined with the meta-directing influence of the carboxyl group, strongly favors substitution at this position.
Attack at C6 : This position is ortho to the deactivating -Br group, meta to the -CH₃ group, and para to the -Cl group.
Given the powerful ortho-directing effect of the activating methyl group at C4, electrophilic substitution, such as bromination with Br₂ in the presence of a Lewis acid, is predicted to occur with high regioselectivity at the C3 position.
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOH | C1 | Moderately Deactivating | Meta |
| -Cl | C2 | Weakly Deactivating | Ortho, Para |
| -CH₃ | C4 | Weakly Activating | Ortho, Para |
| -Br | C5 | Weakly Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) Investigations on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing aryl halides with nucleophiles. This reaction is generally challenging and requires specific conditions, most notably the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
In the structure of this compound:
The chloro group at C2 is ortho to the moderately electron-withdrawing carboxylic acid group. This position is therefore activated towards SNAr.
The bromo group at C5 is meta to the carboxylic acid group and thus receives no resonance stabilization for a potential Meisenheimer complex. libretexts.org
The methyl group at C4 is electron-donating, which deactivates the ring toward nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) Studies on the Methyl Group and Ring
The aromatic ring of this compound is highly substituted, which significantly influences its reactivity towards further electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of any subsequent substitution. libretexts.orguomustansiriyah.edu.iq Substituents can either activate the ring, making it more reactive than benzene (B151609), or deactivate it, rendering it less reactive. libretexts.org
The substituents on the ring are:
-COOH (Carboxylic acid): A deactivating group that directs incoming electrophiles to the meta position. uomustansiriyah.edu.iqorganicchemistrytutor.com
-Cl (Chloro) and -Br (Bromo): These are also deactivating groups but are considered ortho-, para-directors. organicchemistrytutor.comyoutube.com Halogens can stabilize the carbocation intermediates in ortho and para reactions through electron donation from their lone pairs. libretexts.org
-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org
The available positions for substitution on the ring are C3 and C6. The combined influence of these groups makes the prediction of substitution patterns complex. The methyl group at C4 activates the ortho positions (C3 and C5) and the para position (C1, which is blocked). The carboxylic acid at C1 deactivates the ring and directs meta to itself (C3 and C5). The halogens at C2 and C5 are deactivating but direct ortho and para. The chloro group at C2 directs to C1 (blocked), C3, and C5. The bromo group at C5 directs to C2 (blocked), C4 (blocked), and C6.
Considering these directing effects:
Position C3: Is ortho to the activating methyl group, meta to the deactivating carboxylic acid, and ortho to the deactivating chloro group.
Position C6: Is meta to the activating methyl group, ortho to the deactivating carboxylic acid (less favored), and ortho to the deactivating bromo group.
Interactive Data Table: Directing Effects of Substituents
| Substituent | Position | Type | Directing Effect |
| -COOH | C1 | Deactivating | Meta |
| -Cl | C2 | Deactivating | Ortho, Para |
| -CH₃ | C4 | Activating | Ortho, Para |
| -Br | C5 | Deactivating | Ortho, Para |
Directed Ortho Metalation (DoM) Strategies for Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org The DMG interacts with the lithium base through a heteroatom, facilitating the removal of a nearby proton. wikipedia.orgbaranlab.org
In the case of this compound, the carboxylic acid group can serve as a potent DMG after initial deprotonation to form a lithium carboxylate. The carboxylate group directs lithiation to the ortho positions, which are C2 and C6. acs.orgorganic-chemistry.orgsemanticscholar.orgrsc.org
Position C2: This position is blocked by the chloro substituent.
Position C6: This position is available for deprotonation.
Therefore, treatment of this compound with a strong lithium amide base (like lithium diisopropylamide, LDA) or an alkyllithium reagent (like s-BuLi) in the presence of a coordinating agent like TMEDA at low temperatures would be expected to result in selective lithiation at the C6 position. acs.orgnih.gov The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to introduce a new substituent specifically at the C6 position. This method offers high regioselectivity that is often not achievable with traditional electrophilic aromatic substitution. wikipedia.org
Interactive Data Table: Directed Ortho Metalation of Benzoic Acids
| Directing Group | Base/Solvent | Site of Metalation | Electrophile Quench Product | Reference |
| Carboxylic Acid | s-BuLi/TMEDA/THF | Ortho to COOH | Ortho-substituted benzoic acid | rsc.org |
| 2-Methoxybenzoic Acid | s-BuLi/TMEDA | C6 (ortho to COOH) | 6-substituted-2-methoxybenzoic acid | organic-chemistry.org |
| 2,4-Dihalobenzoic Acids | s-BuLi/TMEDA/THF | C3 (between halogens) | 3-substituted-2,4-dihalobenzoic acid | rsc.org |
Reactivity of the Methyl Group: Oxidation and Functionalization
Side-Chain Oxidation to Aldehydes or Carboxylic Acids
The methyl group attached to the aromatic ring of this compound is susceptible to oxidation. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them reactive towards various oxidizing agents. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Strong oxidizing agents such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comchemguide.co.uk This would convert this compound into 5-bromo-2-chlorobenzene-1,4-dicarboxylic acid. Such harsh oxidation conditions are generally effective for alkylbenzenes. msu.edu
More selective oxidation to the aldehyde (5-bromo-2-chloro-4-formylbenzoic acid) is also possible using milder reagents. Cerium(IV) salts, like ammonium cerium(IV) nitrate, are known to selectively oxidize methyl groups on arenes to aldehydes. thieme-connect.de However, the reaction rate is significantly decreased by the presence of electron-withdrawing groups on the aromatic ring. thieme-connect.de Given the three deactivating substituents on the ring, this oxidation might require carefully optimized conditions. Other methods for the selective oxidation of benzylic alcohols to aldehydes, which could be part of a two-step process from the methyl group, include using reagents like TEMPO with a co-oxidant. organic-chemistry.orgorganic-chemistry.org
Interactive Data Table: Oxidation of Benzylic Methyl Groups
| Reagent | Product | Conditions | Notes | Reference |
| KMnO₄, heat | Carboxylic Acid | Harsh, basic or acidic | Non-selective, oxidizes any alkyl side-chain with a benzylic hydrogen | masterorganicchemistry.com |
| H₂CrO₄ (Chromic Acid) | Carboxylic Acid | Harsh, acidic | Similar to KMnO₄ | masterorganicchemistry.com |
| Cerium(IV) Ammonium Nitrate | Aldehyde | Milder | Selective for side-chain oxidation; rate is sensitive to electronic effects | thieme-connect.de |
| NaClO/TEMPO/Co(OAc)₂ | Aldehyde/Ketone | Mild | Catalytic system for benzylic oxidation | organic-chemistry.org |
Radical Functionalization Studies
The benzylic position of the methyl group is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.compw.live A common and synthetically useful radical functionalization is benzylic bromination.
This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgwikipedia.org This method, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position. masterorganicchemistry.comwikipedia.org For this compound, this reaction would yield 5-bromo-2-chloro-4-(bromomethyl)benzoic acid.
The mechanism proceeds via a free radical chain reaction:
Initiation: The initiator generates a small amount of bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzyl radical and HBr. This benzyl radical then reacts with Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the brominated product and a new bromine radical. masterorganicchemistry.comchadsprep.com
Termination: Radicals combine to end the chain reaction.
The resulting benzylic bromide is a versatile synthetic intermediate that can be converted into other functional groups (e.g., alcohols, aldehydes, ethers, nitriles) through nucleophilic substitution reactions. khanacademy.org For instance, the benzylic bromide can be oxidized to the corresponding aldehyde using reagents like pyridine N-oxide in the presence of silver oxide. nih.gov
Role of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. researchgate.netnih.gov These reactions are highly efficient for building molecular complexity. Carboxylic acids are common components in several important MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.org
The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a α-acylamino amide. wikipedia.org this compound can serve as the carboxylic acid component in such reactions. Its participation would incorporate the substituted aromatic scaffold into the final product, allowing for the rapid synthesis of complex, peptide-like molecules containing this specific substitution pattern.
The general mechanism of the Ugi reaction involves the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final stable bis-amide product. wikipedia.org The use of substituted benzoic acids in Ugi and other MCRs is well-documented, enabling the synthesis of diverse chemical libraries for applications such as drug discovery. nih.govacs.orgnih.gov
Computational and Theoretical Chemistry Studies of 5 Bromo 2 Chloro 4 Methylbenzoic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 5-bromo-2-chloro-4-methylbenzoic acid are governed by the interplay of its constituent functional groups: the electron-withdrawing bromo, chloro, and carboxylic acid groups, and the electron-donating methyl group, all attached to a central benzene (B151609) ring. Density Functional Theory (DFT) is a common computational method used to model the electronic structure of such molecules. mdpi.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For aromatic compounds, the energy and spatial distribution of these frontier orbitals dictate their reactivity, particularly in electrophilic substitution reactions. mdpi.com The presence of both activating (methyl) and deactivating (halogens, carboxylic acid) groups creates a complex electronic environment. The halogens (bromo and chloro) exert a deactivating inductive effect (-I) by withdrawing electron density from the ring, while also having a weaker, activating resonance effect (+R) due to their lone pairs. The carboxylic acid group is strongly deactivating through both inductive and resonance effects. Conversely, the methyl group is activating through an inductive effect (+I) and hyperconjugation.
Computational calculations can precisely map the electron density distribution, showing how these competing effects influence the aromatic system. The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov For instance, regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-poor. nih.gov
Table 1: Predicted Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |
| -CH₃ | Electron-donating (+I) | Hyperconjugation | Activating | Ortho, Para |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are key to its behavior. Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this molecule, the most significant conformational variable is the orientation of the carboxylic acid group relative to the plane of the benzene ring.
Computational methods can be used to construct a potential energy surface (PES) by calculating the molecule's energy as a function of the dihedral angle of the -COOH group. This allows for the identification of the most stable conformation (the global energy minimum). Due to steric hindrance from the ortho-chloro substituent, the carboxylic acid group is likely twisted out of the plane of the aromatic ring. Computational studies on similar substituted benzoic acids have shown that coplanarity is often disrupted by bulky ortho groups. The precise angle of this twist can be determined by finding the lowest point on the PES.
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemistry offers a suite of "reactivity descriptors" derived from the electronic structure to predict how a molecule will behave in a chemical reaction. These descriptors are often calculated using DFT. mdpi.com
Local Descriptors : These pinpoint the most reactive sites within the molecule. Fukui functions and local softness are used to identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.
Charge Distribution : Analysis of atomic charges (e.g., Mulliken or Hirshfeld charges) can also predict reactivity. mdpi.com For electrophilic aromatic substitution, sites with a higher negative charge are more likely to be attacked by an incoming electrophile. mdpi.com
These calculations can provide a nuanced picture of reactivity that goes beyond simple directing rules, especially in a molecule with multiple, competing substituents.
Simulation of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Computational chemistry is instrumental in predicting and interpreting spectroscopic data, which is essential for structural elucidation.
IR Spectroscopy : Theoretical calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of specific bonds (e.g., C=O, O-H, C-Cl, C-Br). By comparing the computed IR spectrum with an experimental one, chemists can confirm the presence of functional groups and verify the molecular structure. The NIST database contains experimental IR spectra for related compounds like 5-bromo-2-chlorobenzoic acid, which can serve as a reference. nist.gov
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations help in assigning the peaks in an experimental spectrum to specific atoms in the molecule, which can be challenging in a complex, substituted ring system.
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can simulate the electronic transitions that give rise to UV-Vis absorption spectra. This allows for the prediction of the λ_max_ values and helps understand the electronic excitations within the molecule, such as π → π* transitions in the aromatic ring.
Table 2: Computational Methods for Spectroscopic Simulation
| Spectroscopy | Computational Method | Information Obtained |
| Infrared (IR) | DFT Frequency Calculation | Vibrational modes, functional group identification |
| Nuclear Magnetic Resonance (NMR) | GIAO, CSGT | Chemical shifts (¹H, ¹³C), structural assignment |
| UV-Visible (UV-Vis) | TD-DFT | Electronic transitions, absorption maxima (λ_max) |
Mechanistic Elucidation of Reaction Pathways via Computational Modeling
Computational modeling serves as a "computational microscope" to explore the detailed mechanisms of chemical reactions. plos.org For this compound, this could involve studying reactions such as esterification, amide formation, or nucleophilic substitution.
By modeling the reaction pathway, chemists can:
Identify all reactants, intermediates, transition states, and products.
Calculate the activation energies for each step, determining the rate-limiting step of the reaction.
Visualize the geometry of the transition states, providing insight into how bonds are formed and broken.
For example, a computational study of the dehalogenation of the related 5-bromo-2-chlorobenzoic acid showed a sequential process where the C-Br bond breaks first, followed by the C-Cl bond, due to the lower bond dissociation energy of C-Br. chemicalbook.com Similar studies could be performed on this compound to predict its behavior in various chemical transformations.
Intermolecular Interactions and Crystal Engineering Studies
In the solid state, molecules of this compound are held together by a network of intermolecular forces. Understanding these interactions is the focus of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.
The primary intermolecular interactions for this compound would be:
Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), leading to the formation of characteristic hydrogen-bonded dimers or chains.
Halogen Bonding : The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the carbonyl oxygen) on neighboring molecules.
π-π Stacking : The aromatic rings can stack on top of each other, contributing to crystal stability.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystal lattice. nih.gov By modeling these interactions, it's possible to predict the crystal packing arrangement and understand the forces that govern the solid-state structure.
Applications of 5 Bromo 2 Chloro 4 Methylbenzoic Acid As a Chemical Intermediate
Building Block for Complex Organic Molecule Synthesis
The primary and most well-documented application of 5-bromo-2-chloro-4-methylbenzoic acid is as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The distinct electronic and steric properties conferred by its substituents make it an ideal starting material for constructing intricate molecular architectures.
A significant example of its utility is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. organic-chemistry.orgmdpi.com Several promising SGLT2 inhibitors currently in preclinical and phase I studies utilize this compound or its derivatives as a crucial intermediate. organic-chemistry.orgmdpi.com The synthesis of these inhibitors often involves a multi-step sequence where the benzoic acid moiety is transformed, and the bromo and chloro substituents are exploited for cross-coupling reactions to introduce other molecular fragments.
The general synthetic strategy towards these complex molecules often begins with the activation of the carboxylic acid group, for instance, by converting it into an acid chloride. This is followed by a Friedel-Crafts acylation reaction with a suitable aromatic partner. The resulting ketone can then be reduced to a methylene bridge, connecting the two aromatic rings. The bromo and chloro groups on the this compound backbone can then be selectively functionalized through various cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce further complexity and build the final drug molecule. acs.org
Below is a data table summarizing the key transformations involving this compound in the synthesis of complex organic molecules.
| Reaction Type | Reagents and Conditions | Role of this compound | Resulting Moiety |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Carboxylic acid group is converted to a more reactive acid chloride. | 2-chloro-5-bromo-4-methylbenzoyl chloride |
| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃), aromatic substrate | The acid chloride acts as an electrophile to acylate another aromatic ring. | Diaryl ketone |
| Ketone Reduction | Triethylsilane (Et₃SiH), Lewis acid (e.g., BF₃·OEt₂) | The ketone is reduced to a methylene bridge. | Diaryl methane |
| Cross-Coupling Reactions | Palladium catalyst, boronic acid/ester or organozinc reagent | The bromo or chloro group serves as a handle for C-C bond formation. | Biaryl or substituted aromatic system |
Precursor for Heterocyclic Compound Synthesis
The presence of multiple reactive sites on this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. The carboxylic acid, bromo, and chloro groups can all participate in cyclization reactions to form rings containing heteroatoms such as oxygen, nitrogen, or sulfur.
While specific examples detailing the synthesis of a wide range of heterocycles directly from this compound are not extensively reported in the literature, its structural motifs are found within complex heterocyclic systems. For instance, the core of some SGLT2 inhibitors derived from this intermediate contains a C-aryl glucoside, which includes a tetrahydropyran ring. google.comdigitellinc.com
The general strategies for leveraging this compound in heterocyclic synthesis would involve:
Intramolecular Cyclization: The carboxylic acid can react with a suitably positioned nucleophile, introduced via substitution of the bromo or chloro groups, to form lactones or other oxygen-containing heterocycles.
Palladium-Catalyzed Annulation: The bromo and chloro groups are amenable to palladium-catalyzed reactions. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, could lead to the formation of substituted benzofurans. acs.org
Multi-component Reactions: The carboxylic acid functionality can participate in multi-component reactions, such as the Ugi or Passerini reactions, which are powerful tools for the rapid assembly of complex, often heterocyclic, molecules.
The following table outlines potential synthetic routes to heterocyclic systems using this compound as a starting material.
| Target Heterocycle | Potential Synthetic Strategy | Key Transformation |
| Benzofuran | Sonogashira coupling followed by intramolecular cyclization | Formation of a furan ring fused to the benzene (B151609) ring. |
| Quinoline | Condensation with an aniline derivative followed by cyclization | Formation of a pyridine ring fused to the benzene ring. |
| Lactone | Intramolecular esterification of a hydroxy derivative | Formation of a cyclic ester. |
Role in Advanced Materials Science and Polymer Chemistry
Halogenated aromatic compounds are important monomers and building blocks in materials science and polymer chemistry. The presence of bromo and chloro substituents on this compound suggests its potential utility in the synthesis of advanced materials and polymers with tailored properties.
Halogen atoms can introduce specific properties to polymers, such as flame retardancy, increased refractive index, and enhanced thermal stability. The bromo and chloro groups in this compound can be retained in the final polymer structure to impart these characteristics. Furthermore, these halogen atoms can serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of material properties.
One potential application is in the synthesis of poly(aryl ether)s. The chloro group, being less reactive than the bromo group in nucleophilic aromatic substitution, could potentially be displaced by a phenoxide nucleophile under specific conditions to form an ether linkage, a key step in the synthesis of poly(aryl ether) backbones. The carboxylic acid group could be used to introduce polarity or as a site for further functionalization.
Additionally, the rigid aromatic core of this compound could be incorporated into polymers to enhance their mechanical strength and thermal resistance. The potential for this compound to be used in the synthesis of metal-organic frameworks (MOFs) also exists, where the carboxylic acid would act as the organic linker coordinating to metal ions.
The table below summarizes the potential roles of this compound in materials science.
| Material Type | Potential Role of this compound | Resulting Property |
| Flame-Retardant Polymers | Incorporation of the bromo and chloro functionalities into the polymer backbone. | Reduced flammability. |
| High Refractive Index Polymers | Presence of heavy halogen atoms in the polymer structure. | Enhanced optical properties. |
| Poly(aryl ether)s | Monomer for step-growth polymerization via nucleophilic aromatic substitution. | High-performance thermoplastic with good thermal and chemical stability. |
| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Porous materials with applications in gas storage and catalysis. |
Use as a Component in Ligand Design for Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. The structure of this compound, with its multiple functional groups, offers possibilities for its use as a scaffold in the design of new ligands for transition metal catalysts.
The carboxylic acid group can be readily converted into other functionalities, such as amides or esters, which can act as coordinating groups for metal ions. The bromo and chloro substituents provide handles for introducing other ligand fragments through cross-coupling reactions. For example, a Suzuki or Stille coupling could be used to attach a pyridine or phosphine moiety to the aromatic ring, creating a bidentate or tridentate ligand.
The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the this compound core. The methyl group, for instance, can influence the steric environment around the metal center, which in turn can affect the selectivity and activity of the catalyst.
While there are no specific reports detailing the use of this compound in ligand design, its potential is evident from the vast literature on the synthesis of ligands from functionalized aromatic precursors. The table below illustrates potential ligand types that could be synthesized from this intermediate.
| Ligand Class | Synthetic Modification of this compound | Potential Catalytic Application |
| Bipyridine-type Ligands | Cross-coupling of the bromo or chloro group with a pyridine derivative. | Various transition metal-catalyzed reactions (e.g., C-C and C-N bond formation). |
| Phosphine-containing Ligands | Cross-coupling with a phosphine-containing reagent. | Homogeneous catalysis, such as hydrogenation and hydroformylation. |
| N-heterocyclic Carbene (NHC) Precursors | Conversion of the carboxylic acid to an amide, followed by cyclization. | Ruthenium- and palladium-catalyzed metathesis and cross-coupling reactions. |
Strategic Intermediate in the Development of New Synthetic Methodologies
The unique substitution pattern of this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. The presence of two different halogen atoms (bromo and chloro) with distinct reactivities allows for the study of selective C-C and C-heteroatom bond-forming reactions.
For instance, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions can be exploited to achieve selective functionalization. This differential reactivity can be used to develop sequential cross-coupling strategies, where the bromo group is reacted first, followed by the reaction of the chloro group under different conditions or with a different catalyst system. Such studies contribute to a deeper understanding of the factors that control selectivity in these important transformations.
Furthermore, the carboxylic acid group can be used as a directing group to control the regioselectivity of C-H activation/functionalization reactions on the aromatic ring. This approach allows for the introduction of new functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution reactions.
The development of novel synthetic methods often relies on the availability of well-defined substrates that can be used to test the scope and limitations of a new reaction. This compound, with its multiple, electronically distinct functional groups, serves as an excellent platform for such investigations.
The following table highlights how this compound can be used in the development of new synthetic methods.
| Synthetic Methodology | Role of this compound | Outcome of the Study |
| Selective Cross-Coupling | Substrate for testing the selective reaction of the C-Br bond over the C-Cl bond. | Development of highly selective palladium catalysts and reaction conditions. |
| Sequential Functionalization | A platform for performing two different cross-coupling reactions at the C-Br and C-Cl positions. | Efficient synthesis of highly substituted aromatic compounds. |
| C-H Activation/Functionalization | The carboxylic acid acts as a directing group to control the regioselectivity of the reaction. | Discovery of new methods for the direct functionalization of C-H bonds. |
Advanced Analytical Methodologies in Research for 5 Bromo 2 Chloro 4 Methylbenzoic Acid
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental in determining the purity of 5-bromo-2-chloro-4-methylbenzoic acid and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of substituted benzoic acids. nih.gov For purity assessment, a reverse-phase HPLC method is typically employed. While specific methods for this compound are not detailed in the available literature, methods for closely related compounds illustrate the general approach. For instance, the analysis of 5-bromo-2-chlorobenzoic acid can be performed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com In industrial scale-up preparations of similar intermediates, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, HPLC is crucial for monitoring reaction progress and determining product purity. thieme-connect.com A typical HPLC method for a related compound is detailed below, which could be adapted for this compound.
Table 1: Example HPLC Conditions for Analysis of a Related Substituted Benzoic Acid
| Parameter | Condition |
|---|---|
| Column | C18 (5 µm, 150 mm x 4.6 mm) |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Methanol (B129727) (CH₃OH) |
| Gradient | From 65% B to 90% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This table is based on a method for a similar compound and serves as an illustrative example. thieme-connect.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for volatile or derivatized non-volatile compounds. For this compound, derivatization (e.g., esterification) might be necessary to increase its volatility for GC analysis. The subsequent mass spectrometry analysis provides a fragmentation pattern that acts as a molecular fingerprint, aiding in identification. Data for the related compound, 5-bromo-2-chlorobenzoic acid, shows characteristic peaks in its mass spectrum that can be used for identification. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₈H₆BrClO₂. chemscene.com HRMS can distinguish this formula from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) creates a distinctive isotopic pattern in the mass spectrum, which serves as an additional confirmation of the elemental composition. This technique is a definitive method for confirming the identity of a newly synthesized compound.
Table 2: Calculated Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight (Nominal) | 249 g/mol |
| Monoisotopic Mass (Calculated) | 247.9209 Da |
The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O) and would be confirmed by HRMS analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide information about the chemical environment of each atom and their connectivity.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The substitution pattern on the benzene (B151609) ring—with bromine, chlorine, methyl, and carboxylic acid groups—creates a specific splitting pattern for the remaining aromatic protons. Based on the structure, two singlets (or very finely split doublets) would be expected in the aromatic region, and one singlet for the methyl group protons in the aliphatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy would complement the proton data by showing signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. rsc.org Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COOH | ~13-14 (broad s) | ~165-170 |
| Ar-H (position 3) | ~7.5-8.0 (s) | ~130-140 |
| Ar-H (position 6) | ~7.5-8.0 (s) | ~130-140 |
| Ar-C (substituted) | - | ~120-145 |
| -CH₃ | ~2.3-2.5 (s) | ~15-25 |
These are predicted values based on standard chemical shift ranges for similar structures. Actual values would be determined experimentally.
X-ray Crystallography for Solid-State Structural Analysis
For this compound, a single-crystal X-ray diffraction analysis would confirm the planar structure of the benzene ring and the relative positions of the substituents. A key feature of interest would be the hydrogen bonding interactions involving the carboxylic acid group, which typically forms dimers with neighboring molecules in the crystal structures of substituted benzoic acids. ucl.ac.ukrsc.org While specific crystallographic data for this compound is not presently available, this technique remains the gold standard for unambiguous solid-state structural confirmation.
Development of Novel Spectroscopic and hyphenated techniques for detection and quantification in research contexts
The field of analytical chemistry is continually evolving, with the development of novel and hyphenated techniques that offer enhanced sensitivity, selectivity, and speed. chemijournal.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful. chromatographytoday.comijnrd.org
LC-MS (Liquid Chromatography-Mass Spectrometry) is a cornerstone of modern analysis. nih.gov For research involving this compound, LC-MS would be invaluable for identifying and quantifying the compound in complex matrices, such as in reaction mixtures or biological samples for metabolic studies. The coupling of HPLC for separation with mass spectrometry for detection allows for the analysis of compounds with high specificity. chemijournal.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) represents another powerful hyphenated technique. researchgate.net It allows for the direct acquisition of NMR spectra from compounds as they are separated by HPLC. This is exceptionally useful for identifying unknown impurities or metabolites without the need for prior isolation, providing complete structural information on the fly.
These advanced methods provide researchers with comprehensive analytical capabilities, enabling not just the confirmation of a compound's identity and purity but also a deeper understanding of its chemical behavior in various contexts.
Mechanistic Studies of Chemical and Biological Degradation Pathways of 5 Bromo 2 Chloro 4 Methylbenzoic Acid
Photochemical Degradation Pathways in Controlled Laboratory Environments
The photochemical degradation of halogenated aromatic compounds is a critical process influencing their environmental persistence. While specific studies on the photodegradation of 5-bromo-2-chloro-4-methylbenzoic acid are limited, the degradation pathways can be inferred from studies on related chlorobenzoic acid isomers and other halogenated aromatic compounds.
The primary mechanism of photochemical degradation for compounds of this class involves the cleavage of the carbon-halogen bond. The energy from UV light can excite the molecule, leading to the homolytic cleavage of the C-Br or C-Cl bond, generating a highly reactive aryl radical and a halogen radical. The reactivity of the different isomers of chlorobenzoic acid (CBA) under photocatalytic conditions has been shown to follow the order: 4-CBA > 2-CBA > 3-CBA, indicating that the position of the substituent on the aromatic ring significantly influences the degradation rate. bohrium.com In the case of this compound, the presence of two different halogens introduces additional complexity. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that photolytic cleavage of the C-Br bond may be the initial and favored degradation step.
The degradation of 2-chlorobenzoic acid (2-CBA) in the presence of a TiO2 photocatalyst has been shown to proceed via a first-order kinetics model. nih.gov The process is significantly influenced by pH, with optimal degradation observed under acidic conditions (pH 3.5). nih.gov The degradation is primarily driven by hydroxyl radicals (•OH), as evidenced by the inhibitory effect of alcohol, a known •OH scavenger. nih.gov The proposed reaction route for 2-CBA involves the formation of hydroxylated intermediates prior to ring cleavage. nih.gov
Based on these findings, the photochemical degradation of this compound in a controlled laboratory environment is expected to proceed through the following key steps:
Photoexcitation: Absorption of UV radiation by the molecule.
Carbon-Halogen Bond Cleavage: Preferential cleavage of the C-Br bond to form a 2-chloro-4-methyl-5-carboxyphenyl radical.
Reaction with Hydroxyl Radicals: The aryl radical and the parent molecule can react with hydroxyl radicals, leading to the formation of various hydroxylated and dehalogenated intermediates.
Ring Cleavage: Subsequent oxidation of the aromatic ring, leading to the formation of aliphatic carboxylic acids and eventually mineralization to CO2 and water.
The following table summarizes the key findings from studies on related compounds that inform the potential photochemical degradation of this compound.
| Compound | Experimental Conditions | Key Findings | Reference |
| Chlorobenzoic Acid Isomers | Photocatalysis with TiO2 | Reactivity order: 4-CBA > 2-CBA > 3-CBA. Degradation follows a Langmuir-Hinshelwood mechanism. | bohrium.com |
| 2-Chlorobenzoic Acid | Photocatalysis with TiO2, UV light | Optimal degradation at pH 3.5. Follows first-order kinetics. Inhibited by anions like NO3− and H2PO4−. Mediated by hydroxyl radicals. | nih.gov |
Hydrolytic Stability and Reaction Mechanisms
The hydrolytic stability of aryl halides is a key factor in their environmental persistence in aqueous systems. The carbon-halogen bond in aryl halides is generally stable to hydrolysis under normal environmental conditions. However, the presence of activating or deactivating groups on the aromatic ring can influence this stability.
For this compound, the presence of the carboxylic acid group, which is electron-withdrawing, can influence the susceptibility of the C-Cl and C-Br bonds to nucleophilic attack by water. Studies on substituted o-chlorobenzoic acids have investigated the mechanism of their hydrolysis. nih.gov
A significant finding in the context of hydrolytic dehalogenation comes from a study on an Acinetobacter sp. strain ST-1, which was capable of mineralizing 4-chlorobenzoic acid (4-CBA). nih.gov This bacterium was found to dehalogenate 4-CBA to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions, suggesting a hydrolytic mechanism rather than an oxygenase-catalyzed reaction. nih.gov Using H2(18)O, it was confirmed that the oxygen atom in the hydroxyl group of the product was derived from water, providing direct evidence for hydrolytic dehalogenation. nih.gov This particular strain also showed the ability to dehalogenate 4-bromobenzoic acid and 4-iodobenzoic acid, but not 4-fluorobenzoic acid or other isomers of chlorobenzoic acid, indicating high substrate specificity of the dehalogenating enzyme. nih.gov
While direct data on the non-enzymatic hydrolysis of this compound is scarce, the principles of nucleophilic aromatic substitution suggest that the reaction would be slow under typical environmental pH and temperature conditions. The presence of the electron-withdrawing carboxyl group would slightly activate the ring towards nucleophilic attack, but the reaction is generally not considered a primary degradation pathway in the absence of microbial catalysis.
The following table summarizes the findings related to the hydrolytic dehalogenation of a similar compound.
| Compound | Organism/Conditions | Key Findings | Reference |
| 4-Chlorobenzoic Acid | Acinetobacter sp. strain ST-1 | Hydrolytic dehalogenation to 4-hydroxybenzoic acid. Oxygen in the hydroxyl group is derived from water. The enzyme shows high substrate specificity. | nih.gov |
Biotransformation Mechanisms by Specific Microbial Strains
The microbial degradation of halogenated aromatic compounds is a well-documented process and represents a major pathway for their removal from the environment. Various bacterial strains have been identified that can utilize halogenated benzoic acids as a sole source of carbon and energy. The degradation pathways typically involve initial dehalogenation followed by cleavage of the aromatic ring.
Several bacterial genera are known for their ability to degrade halogenated aromatics, including Pseudomonas, Corynebacterium, and Rhodococcus. For instance, a strain of Pseudomonas aeruginosa was isolated that could degrade 2-bromobenzoic acid. nih.govnih.govasm.org The proposed pathway involved the initial conversion of 2-bromobenzoate (B1222928) to salicylate (B1505791) and then to catechol, which was subsequently cleaved. nih.gov The same dehalogenase appeared to be involved in the oxidation of 2-bromo-, 2-chloro-, and 2-iodobenzoates. nih.gov
The degradation of 2,4-dichlorobenzoic acid (2,4-DCBA) has been studied in Corynebacterium sepedonicum. The proposed pathway involves the conversion of 2,4-DCBA to 4-hydroxybenzoate (B8730719) and then to protocatechuic acid, which is a key intermediate in the degradation of many aromatic compounds. researchgate.net
Rhodococcus strains are also known for their versatile catabolic capabilities towards aromatic compounds. mdpi.comnih.govmdpi.com They often employ dioxygenase enzymes for the initial oxidation of the aromatic ring, leading to the formation of catechols, which are then subjected to either ortho- or meta-cleavage pathways. mdpi.com
Based on these studies, a plausible biotransformation pathway for this compound would likely involve the following steps:
Dehalogenation: The initial step would likely be the enzymatic removal of one or both halogen atoms. Given the lower bond energy of the C-Br bond, initial debromination is a strong possibility. This could occur via hydrolytic or reductive dehalogenation mechanisms, depending on the microbial strain and the environmental conditions (aerobic vs. anaerobic).
Formation of a Dihydroxylated Intermediate: The dehalogenated or partially dehalogenated benzoic acid derivative would then likely be acted upon by a dioxygenase to form a substituted catechol.
Ring Cleavage: The resulting catechol would then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by a catechol dioxygenase.
Further Metabolism: The ring-cleavage products would then enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized.
The following table summarizes the degradation pathways of similar compounds by specific microbial strains.
| Compound | Microbial Strain | Key Degradation Steps and Intermediates | Reference |
| 2-Bromobenzoic Acid | Pseudomonas aeruginosa | 2-Bromobenzoate → Salicylate → Catechol → Ring Cleavage | nih.gov |
| 2,4-Dichlorobenzoic Acid | Corynebacterium sepedonicum | 2,4-Dichlorobenzoate → 4-Hydroxybenzoate → Protocatechuic Acid | researchgate.net |
| Halogenated Aromatics | Rhodococcus sp. | Initial oxidation by dioxygenases → Catechol formation → ortho- or meta-cleavage | mdpi.com |
Future Research Directions and Emerging Trends
Integration of 5-Bromo-2-chloro-4-methylbenzoic acid Synthesis with Flow Chemistry and Automated Platforms
The synthesis of complex molecules like this compound is increasingly moving away from traditional batch processes towards more integrated and automated systems. Flow chemistry, which involves the continuous pumping of reagents through microreactors, offers significant advantages in terms of safety, scalability, and reaction control. acs.orgresearchgate.net For the synthesis of substituted benzoic acids, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. acs.orgacs.org The alkylation of substituted benzoic acids, for example, has been successfully demonstrated in continuous flow microfluidic reactors, showcasing the potential for fine-tuning reaction kinetics. acs.orgacs.org
Automated synthesis platforms are another key area of development, promising to accelerate the discovery and optimization of synthetic routes. researchgate.netchemistryworld.com These platforms can perform entire synthetic sequences, from reagent dispensing to purification, with minimal human intervention. sigmaaldrich.comeubopen.org By combining robotic systems with sophisticated software, researchers can rapidly screen a wide array of reaction conditions to identify the optimal pathway for producing this compound. synplechem.com This high-throughput approach not only speeds up the research and development process but also reduces the potential for human error. sigmaaldrich.com The integration of flow chemistry with automated platforms represents a powerful synergy, enabling the on-demand, efficient, and reproducible synthesis of this important chemical intermediate. youtube.com
Exploration of Novel Catalytic Systems for Functionalization and Derivatization
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it holds immense promise for the functionalization and derivatization of this compound. Current research is heavily focused on transition-metal-catalyzed C-H bond functionalization, which offers a direct and atom-economical way to introduce new functional groups onto the aromatic ring of benzoic acid derivatives. nih.govresearchgate.netexlibrisgroup.com Ruthenium-catalyzed ortho-C-H functionalization, for instance, has been shown to be a powerful tool for modifying benzoic acids. acs.orgresearchgate.net The exploration of new ligands and reaction conditions could enable the selective functionalization of the C-H bonds in this compound, opening up new avenues for creating diverse molecular architectures.
Furthermore, novel catalytic systems are being investigated for the derivatization of the existing bromo- and chloro-substituents. Advances in cross-coupling reactions, for example, could allow for the efficient replacement of the halogen atoms with a wide range of other functional groups, thereby expanding the chemical space accessible from this starting material. The use of heterogeneous catalysts is also a growing trend, as they can be easily separated from the reaction mixture and reused, which is a key aspect of sustainable chemistry. qualitas1998.net Research into solid porous catalysts has shown their potential for the modification of brominated aromatic compounds. nih.gov
Expansion of Derivative Libraries for Applications Beyond Existing Paradigms
Chemical libraries, which are vast collections of diverse small molecules, are a critical resource in drug discovery and other areas of chemical biology. vipergen.commjpms.in By systematically expanding the library of derivatives based on the this compound scaffold, researchers can explore a wider range of biological activities and potential therapeutic applications. researchgate.net This compound is already known as a key intermediate for a family of promising SGLT2 inhibitors used in diabetes therapy. researchgate.net
The strategic design and synthesis of new derivatives can be guided by the principles of medicinal chemistry, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. High-throughput screening of these expanded libraries against a variety of biological targets could uncover novel activities beyond the current applications. nih.gov The advent of ultra-large "tangible" libraries, which contain billions of virtual compounds that can be synthesized on demand, further expands the possibilities for discovering new lead compounds. nih.gov By leveraging automated synthesis platforms, the generation of these derivative libraries can be significantly accelerated, enabling a more rapid exploration of the chemical and biological space around the this compound core.
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The integration of computational chemistry with experimental validation is revolutionizing the way chemical research is conducted. jddhs.comnih.gov For this compound, this synergy can be applied to both predict its reactivity and to design novel derivatives with desired properties. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the outcomes of different synthetic strategies, thereby guiding experimental efforts and reducing the need for trial-and-error. escholarship.orgnih.gov For instance, computational tools can help in understanding the regioselectivity of electrophilic aromatic substitution on the benzoic acid ring. mdpi.com
In the context of drug discovery, computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of derivatives of this compound to specific biological targets. nih.govresearchgate.net These in silico predictions can then be used to prioritize which compounds to synthesize and test experimentally, making the discovery process more efficient and cost-effective. jddhs.com This iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for accelerating innovation in both chemical synthesis and medicinal chemistry. nih.gov
Development of More Sustainable and Green Chemical Processes for its Production and Utilization
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize their environmental impact. researchgate.netnih.gov For the production of this compound, a key focus of future research will be the development of more sustainable and environmentally friendly processes. oup.com This includes the use of greener solvents, the reduction of waste, and the use of catalysts that are less toxic and more recyclable. qualitas1998.net
The halogenation of aromatic compounds, a key step in the synthesis of this molecule, is an area where significant improvements can be made. taylorfrancis.com Traditional halogenation methods often use hazardous reagents and produce significant amounts of waste. acs.orgrsc.org Newer, greener methods are being developed that use safer halogenating agents and more environmentally benign reaction conditions. rsc.org For example, electrocatalytic methods using green halogen sources are being explored. researchgate.net Chinese patents highlight the ongoing effort to find more efficient and less wasteful production routes for 5-bromo-2-chloro-benzoic acid, moving away from methods that produce numerous isomers or require harsh conditions. google.comscribd.com The ultimate goal is to develop a production process that is not only economically viable but also sustainable in the long term.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-chloro-4-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodology : Start with halogenation of 4-methylbenzoic acid using bromine and chlorine sources under controlled conditions. For example, adapt protocols from methyl ester synthesis (e.g., refluxing with p-toluenesulfonic acid in methanol under inert atmosphere) . Use catalysts like thionyl chloride for carboxyl group activation, as demonstrated in sulfonated benzoic acid syntheses . Monitor reaction progress via TLC and optimize temperature (e.g., 70–90°C) to minimize side products.
Q. How can impurities in crude this compound be removed during purification?
- Methodology : Employ recrystallization using ethanol/water mixtures, leveraging solubility differences. For halogenated analogs, gradient elution in column chromatography (silica gel, hexane/ethyl acetate) resolves positional isomers . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for final purity validation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm).
- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z: ~263.9 for [M+H]⁺). Cross-reference with NIST Chemistry WebBook data .
Advanced Research Questions
Q. How can contradictions in reported physical data (e.g., melting points) be resolved?
- Methodology : Perform differential scanning calorimetry (DSC) to measure melting points under standardized conditions. Compare results with literature (e.g., NIST data ). If discrepancies persist, analyze polymorphic forms via X-ray crystallography. For halogenated benzoic acids, ortho-substituents often lower melting points due to steric hindrance .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate electrophilic Fukui indices, identifying reactive sites. Molecular docking can model interactions with biological targets (e.g., enzymes studied in benzamide derivatives ). Software like Gaussian or Schrödinger Suite is recommended, referencing substituent electronic effects from similar compounds .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV light (320–400 nm) and track photolytic byproducts.
- Recommendation : Store at 0–6°C in amber vials under inert gas, as halogenated benzoic acids degrade via hydrolysis and oxidation .
Q. What strategies are effective for studying its potential biological activity?
- Methodology :
- Receptor Binding Assays : Test affinity for dopamine D2 or serotonin receptors using radioligand displacement, inspired by benzamide derivatives .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with structural analogs .
- SAR Analysis : Modify the methyl or halogen substituents to assess impact on bioactivity.
Q. How can mechanistic insights into its sulfonation or esterification be gained?
- Methodology : Use kinetic studies with varying sulfonating agents (e.g., chlorosulfonic acid) and monitor intermediates via in-situ IR. For esterification, track activation energy using Arrhenius plots. Reference protocols for sulfonated benzoyl chloride synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
